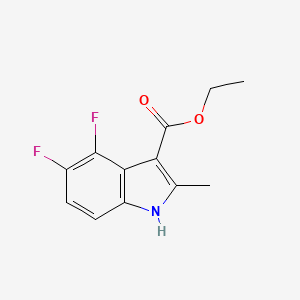

![molecular formula C9H22Cl2N2 B1461094 2-[1-(丙-2-基)吡咯烷-3-基]乙-1-胺二盐酸盐 CAS No. 1803586-79-9](/img/structure/B1461094.png)

2-[1-(丙-2-基)吡咯烷-3-基]乙-1-胺二盐酸盐

描述

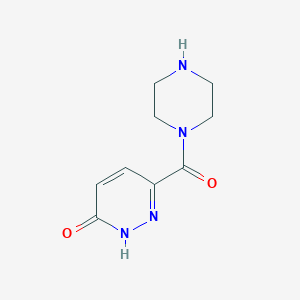

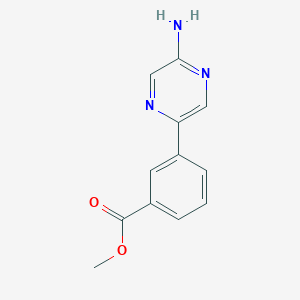

“2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 34971-74-9 . It has a molecular weight of 156.27 . The IUPAC name for this compound is 2-(3-isopropylpyrrolidin-1-yl)ethan-1-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2/c1-8(2)9-3-5-11(7-9)6-4-10/h8-9H,3-7,10H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis

This compound has a storage temperature of 4 degrees Celsius . It is a liquid at room temperature .科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry. It’s a versatile scaffold for creating novel biologically active compounds due to its sp3 hybridization, which allows for efficient exploration of pharmacophore space . The non-planarity of the ring, known as “pseudorotation,” contributes to the three-dimensional coverage of molecules, enhancing interactions with biological targets . This compound could be pivotal in synthesizing new drug candidates with selective activity against specific diseases.

Enzyme Inhibition

Pyrrolidine derivatives are known to inhibit a wide range of enzymes, which could include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . The compound may serve as a key intermediate in synthesizing inhibitors that regulate these enzymes, potentially leading to treatments for conditions like hypertension, cancer, and autoimmune diseases.

Antioxidative Therapies

Compounds with a pyrrolidine structure have demonstrated antioxidative properties . As oxidative stress is a contributing factor to many chronic diseases, including neurodegenerative disorders and cancer, this compound could be used to develop antioxidative therapies that mitigate the damage caused by free radicals.

Antibacterial Agents

The antibacterial properties of pyrrolidine derivatives have been documented . Research into this compound could lead to the development of new antibacterial agents, particularly important in an era where antibiotic resistance is a growing concern.

Fibrosis Treatment

Pyrrolidine derivatives have shown promise in treating fibrosis by inhibiting collagen synthesis in various models of liver fibrosis . This compound could be instrumental in creating anti-fibrotic drugs that prevent or reverse the excessive accumulation of collagen that characterizes fibrotic diseases.

Cancer Research

The structural features of pyrrolidine derivatives, such as stereochemistry and spatial orientation of substituents, can significantly influence their biological activity . This compound could be used to synthesize new molecules with the potential to bind selectively to cancer cell receptors, disrupting their growth and proliferation.

安全和危害

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(2)11-6-4-9(7-11)3-5-10;;/h8-9H,3-7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVXNDIQCWDQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

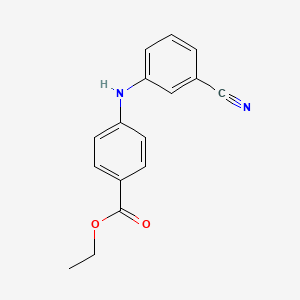

![5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1461024.png)

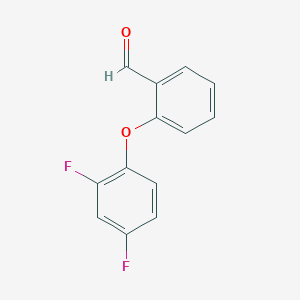

![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)

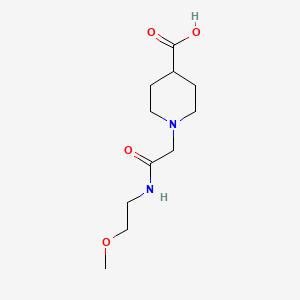

![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)

![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)